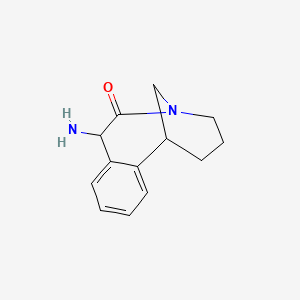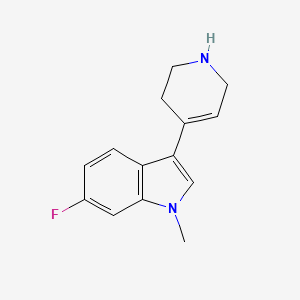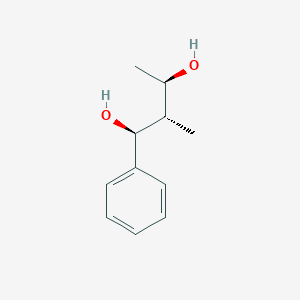
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is an organic compound with a complex stereochemistry. This compound is characterized by its specific arrangement of atoms, which includes a phenyl group, a methyl group, and two hydroxyl groups attached to a butane backbone. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3R,5S)-2,3-Pinanediol: A bicyclic monoterpene diol with similar hydroxyl functionality.
(1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl methyl (2S)-methoxy(phenyl)ethanoate: Another compound with a complex stereochemistry and functional groups.
Uniqueness
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and two hydroxyl groups
Propiedades
Número CAS |
180061-09-0 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1S,2S,3R)-2-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11-/m0/s1 |
Clave InChI |
QHXAOJQLZHLLON-NGZCFLSTSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C)O)[C@@H](C1=CC=CC=C1)O |
SMILES canónico |
CC(C(C)O)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


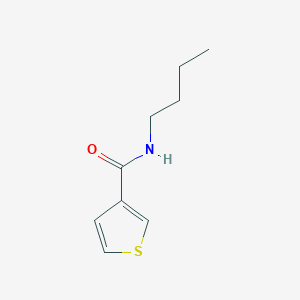

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
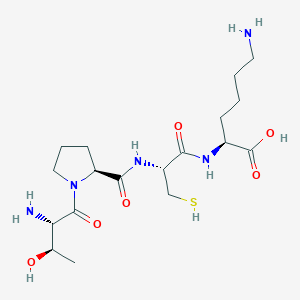
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
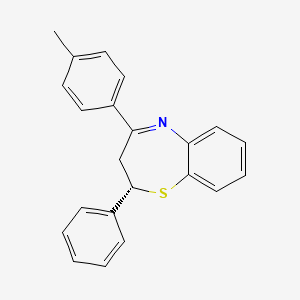
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
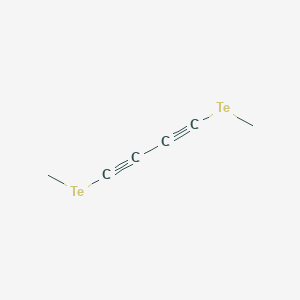

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
